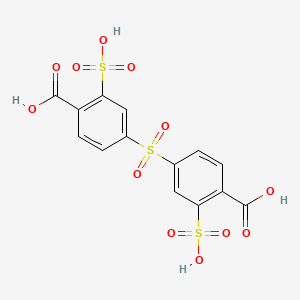

4,4'-Sulfonylbis(2-sulfobenzoic acid)

Description

4,4'-Sulfonylbis(2-sulfobenzoic acid) is a sulfonated aromatic compound characterized by a central sulfonyl (-SO₂-) group bridging two benzoic acid moieties, each substituted with a sulfonic acid (-SO₃H) group at the ortho position. For instance, 4,4′-Sulfonyldibenzoate (C₁₄H₈O₆S, average mass 304.272) represents the dianion form of a closely related structure . Such compounds are pivotal in polymer synthesis, catalysis, and pharmaceutical intermediates due to their strong acidity and capacity for hydrogen bonding .

Properties

CAS No. |

36945-14-9 |

|---|---|

Molecular Formula |

C14H10O12S3 |

Molecular Weight |

466.4 g/mol |

IUPAC Name |

4-(4-carboxy-3-sulfophenyl)sulfonyl-2-sulfobenzoic acid |

InChI |

InChI=1S/C14H10O12S3/c15-13(16)9-3-1-7(5-11(9)28(21,22)23)27(19,20)8-2-4-10(14(17)18)12(6-8)29(24,25)26/h1-6H,(H,15,16)(H,17,18)(H,21,22,23)(H,24,25,26) |

InChI Key |

OLTJGJDVHMYHJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)C(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Sulfonylbis(2-sulfobenzoic acid) typically involves the reaction of o-sulfobenzoic anhydride with a sulfonyl chloride derivative. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using automated systems to maintain consistent quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4,4’-Sulfonylbis(2-sulfobenzoic acid) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for sulfonylation, hydrogen gas for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions include sulfone-containing compounds, sulfide derivatives, and substituted benzene derivatives. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

4,4’-Sulfonylbis(2-sulfobenzoic acid) has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4’-Sulfonylbis(2-sulfobenzoic acid) involves its interaction with specific molecular targets. The sulfonyl and sulfobenzoic acid groups can form strong interactions with proteins and other biomolecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Sulfonyl-Linked Benzoic Acid Derivatives

Table 1: Structural and Physical Properties

Key Observations :

- Electron-Withdrawing Effects: Nitro (-NO₂) and sulfonic acid (-SO₃H) groups enhance acidity and thermal stability compared to non-sulfonated analogs like 4-hydroxybenzoic acid (CAS 99-96-7) .

- Synthesis Methods : Sulfonyl-linked compounds are typically synthesized via reflux in acetic acid (e.g., symmetric dimaleamic acids, yields 22–39%) or using phosphorus pentoxide/methanesulfonic acid (PPMA) for polymer precursors .

- Toxicity: Sulfonylbis(2-aminophenol) derivatives are classified for acute oral toxicity (LD₅₀ 300–2000 mg/kg), while nitro-substituted analogs show biological activity in high-throughput toxicogenomic screens .

Table 2: Substituent Impact on Reactivity and Use

Notable Findings:

- Nitro vs. Sulfonic Acid Groups : Nitro-substituted derivatives exhibit higher reactivity in electrophilic substitutions but lower aqueous solubility compared to sulfonated analogs .

- Polymer Compatibility : Sulfonyldibenzoate reacts with diaryl ethers to form high-performance polymers with enhanced thermal resistance (>300°C decomposition) .

Table 3: Hazard Classification

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.